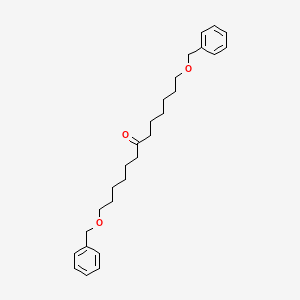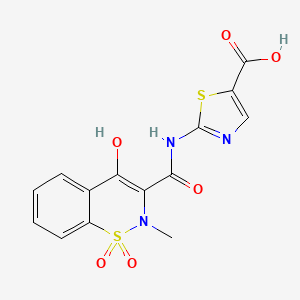
5'-Carboxy Meloxicam
Vue d'ensemble
Description
5'-Carboxy Meloxicam is a metabolite of meloxicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam group. Meloxicam is widely used for its anti-inflammatory, analgesic, and antipyretic properties. The compound this compound is formed through the oxidation of 5-hydroxymethyl meloxicam, which is an intermediate metabolite of meloxicam .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5'-Carboxy Meloxicam involves the biotransformation of meloxicam using microbial cultures. Specifically, the fungus Cunninghamella blakesleeana has been employed to achieve this transformation. The optimal conditions for this biotransformation include the use of glucose as a carbon source and ammonium nitrate as a nitrogen source .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the biotransformation approach using microbial cultures can be scaled up for industrial applications. This method is eco-friendly and can be optimized for higher yields by adjusting the carbon and nitrogen sources .
Analyse Des Réactions Chimiques
Types of Reactions: 5'-Carboxy Meloxicam undergoes several types of chemical reactions, including oxidation and reduction. The primary reaction leading to its formation is the oxidation of 5-hydroxymethyl meloxicam .
Common Reagents and Conditions:
Oxidation: The oxidation of 5-hydroxymethyl meloxicam to this compound is facilitated by cytochrome P450 enzymes.
Reduction: While reduction reactions involving this compound are less documented, it is possible that under specific conditions, reduction could yield 5-hydroxymethyl meloxicam.
Major Products Formed: The major product formed from the oxidation of 5-hydroxymethyl meloxicam is this compound .
Applications De Recherche Scientifique
5'-Carboxy Meloxicam has several scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of 5'-Carboxy Meloxicam is closely related to that of meloxicam. Meloxicam exerts its effects by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation. This inhibition is achieved through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme . As a metabolite, this compound itself does not exhibit significant pharmacological activity but is crucial in understanding the overall metabolism and action of meloxicam .
Comparaison Avec Des Composés Similaires
Meloxicam: The parent compound, widely used as an NSAID.
5-Hydroxymethyl meloxicam: An intermediate metabolite in the biotransformation of meloxicam to 5'-Carboxy Meloxicam.
Uniqueness: this compound is unique in its formation through microbial biotransformation, which is an eco-friendly and efficient method. Its study provides valuable insights into the metabolic pathways of meloxicam and the role of microbial cultures in drug metabolism .
Propriétés
IUPAC Name |
2-[(4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carbonyl)amino]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6S2/c1-17-10(12(19)16-14-15-6-8(24-14)13(20)21)11(18)7-4-2-3-5-9(7)25(17,22)23/h2-6,18H,1H3,(H,20,21)(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQQFYLGAZXHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156432 | |
| Record name | 5-Carboxy meloxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130262-93-0 | |
| Record name | 2-[[(4-Hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130262-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxy meloxicam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130262930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Carboxy meloxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CARBOXYMELOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A5OL7FWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5'-Carboxy meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is 5-Carboxy Meloxicam and how does it relate to Meloxicam?
A1: 5-Carboxy Meloxicam is a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. It is formed through the oxidation of Meloxicam, primarily by the cytochrome P450 enzyme CYP2C9 in mammals [, ]. While Meloxicam itself exerts anti-inflammatory effects, 5-Carboxy Meloxicam is considered pharmacologically inactive [].
Q2: Why is the study of 5-Carboxy Meloxicam important even though it lacks the pharmacological activity of Meloxicam?
A2: Understanding the metabolic fate of Meloxicam, including the formation and elimination of 5-Carboxy Meloxicam, is crucial for several reasons:
- Pharmacokinetic studies: Measuring 5-Carboxy Meloxicam levels helps researchers understand how Meloxicam is processed by the body, its half-life, and potential drug-drug interactions [, , ].
- Drug testing in animals: In equine sports, the presence of Meloxicam and its metabolites in urine is regulated. Sensitive detection methods often focus on 5-Hydroxymethyl Meloxicam, another prominent metabolite, due to its persistence and higher concentration compared to Meloxicam and other metabolites [].
- Microbial models of metabolism: Fungi like Cunninghamella blakesleeana and Cunninghamella elegans can mimic mammalian metabolism of drugs, producing metabolites like 5-Carboxy Meloxicam. This allows researchers to study metabolic pathways and produce reference standards of metabolites in a controlled laboratory setting [, , , ].
Q3: What analytical methods are typically used to detect and quantify 5-Carboxy Meloxicam?
A3: Several methods have been developed and validated for analyzing 5-Carboxy Meloxicam in various matrices:
- High-Performance Liquid Chromatography (HPLC) with UV detection: This widely used technique offers good separation and quantification of Meloxicam and its metabolites in biological fluids like plasma, urine, and saliva. It is often coupled with extraction techniques like liquid-liquid extraction or solid-phase extraction for sample cleanup [, , ].
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the accurate measurement of low concentrations of Meloxicam and its metabolites in complex matrices, including oral fluid and keratinous matrices like hair and feathers [, ].
Q4: Are there any alternative methods for producing 5-Carboxy Meloxicam besides mammalian metabolism?
A4: Yes, microbial biotransformation has emerged as a promising alternative. Studies have shown that fungi like Cunninghamella blakesleeana and Streptomyces griseus can effectively convert Meloxicam into 5-Carboxy Meloxicam, offering a potentially more sustainable and controllable production method [, ]. The specific conditions for optimal biotransformation, such as carbon and nitrogen sources, pH, temperature, and incubation period, have been investigated [].
Q5: Have any potential applications for 5-Carboxy Meloxicam been explored?
A5: While 5-Carboxy Meloxicam is generally considered pharmacologically inactive, research on its potential applications is ongoing. Some studies suggest that it could be a valuable biomarker for monitoring Meloxicam exposure and metabolism in various species, including humans and animals [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)
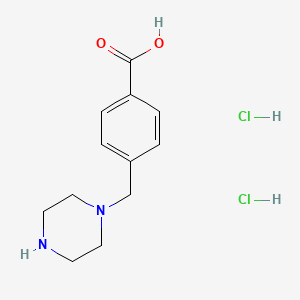
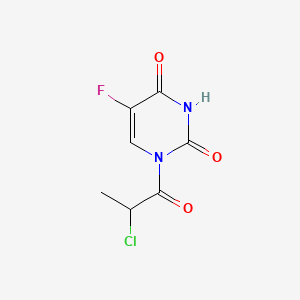
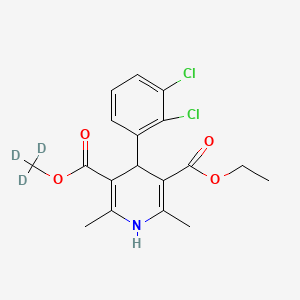
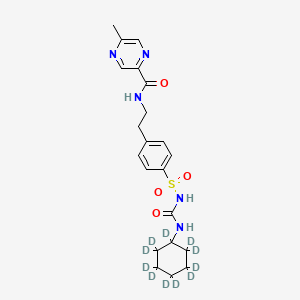
![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)
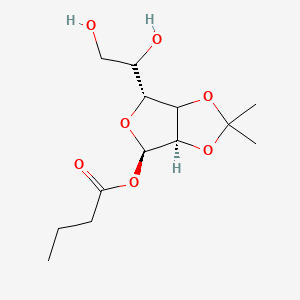
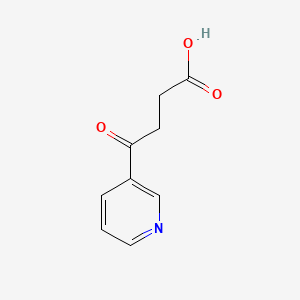
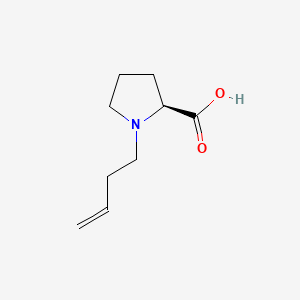
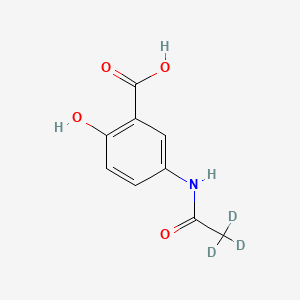
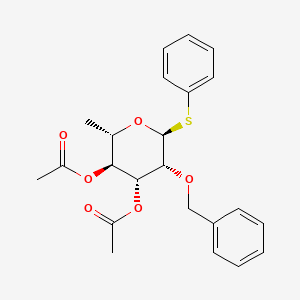
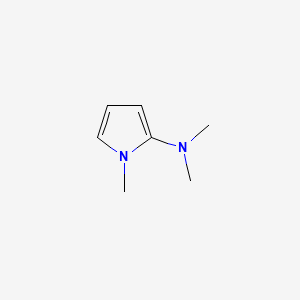
![lithium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B562475.png)
